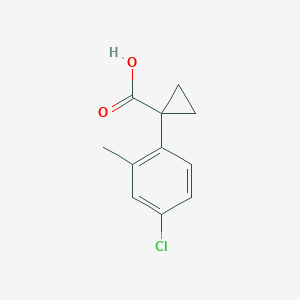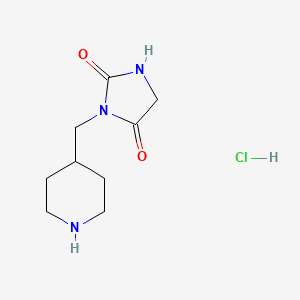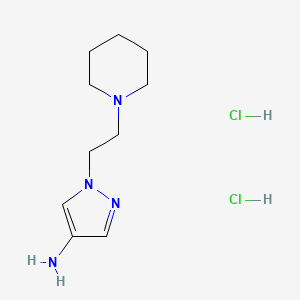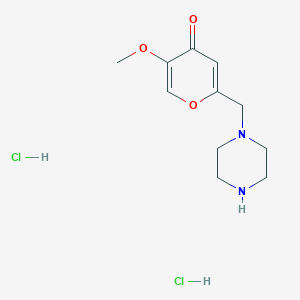
1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid
概要
説明
“1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314775-04-6 . It has a molecular weight of 210.66 and its IUPAC name is 1-(4-chloro-2-methylphenyl)cyclopropanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用
1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has been used in a variety of scientific research applications. It has been used in organic synthesis as a reactant in the synthesis of a variety of compounds. It has also been used in drug discovery, as it can be used to synthesize novel compounds that have potential therapeutic applications. In addition, it has been used in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.
作用機序
The mechanism of action of 1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid is not fully understood. However, it is believed to interact with various proteins and enzymes in order to exert its effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive, which makes it cost-effective for use in research applications. However, it is also a relatively toxic compound, which can be a limitation for some experiments. In addition, it can be difficult to purify, which can be a limitation for some experiments that require high purity of the compound.
将来の方向性
1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has potential for use in a variety of future research applications. For example, it could be used to develop new drugs for the treatment of various diseases, such as cancer and autoimmune disorders. In addition, it could be used to develop new compounds for use in organic synthesis. Finally, it could be used to develop new compounds for use in biochemical and physiological studies, such as studies of drug-receptor interactions.
Safety and Hazards
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOUXBIGBPDTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-imino-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431904.png)
![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)
![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)
![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)
![ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431916.png)
![methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431918.png)
![1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431919.png)
![5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1431920.png)
![{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1431923.png)
![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B1431925.png)

